4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group at the 4-position of the pyrimidine ring and a piperazine moiety substituted with a phenylpropyl group. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission .
Pharmacokinetics
The piperazine moiety in its structure is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels . This can enhance cognitive functions, making the compound potentially useful for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 4-methoxybenzaldehyde and guanidine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with 1-(3-phenylpropyl)piperazine under suitable conditions.
Final Product Formation: The final compound is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a piperazine moiety, studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a similar piperazine structure, investigated for its antimicrobial activity.
Uniqueness
4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and phenylpropyl-substituted piperazine moiety contribute to its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-17-9-10-19-18(20-17)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10H,5,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLUQHONRMNTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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